ACT-387042 - 1229514-11-7

ACT-387042

Catalog Number: EVT-257715
CAS Number: 1229514-11-7
Molecular Formula: C23H26FN5O4S
Molecular Weight: 487.5504
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ACT-387042 is a Bacterial Topoisomerase Inhibitor. with broad-spectrum activity against Gram-positive and -negative bacteria, including methicillin-resistant Staphylococcus aureus and penicillin- and fluoroquinolone-resistant Streptococcus pneumoniae.
Overview

ACT-387042 is a synthetic compound developed as a bacterial topoisomerase inhibitor, exhibiting broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound is part of a class of antibiotics that target bacterial DNA replication and transcription processes, making it a crucial candidate in the fight against antibiotic-resistant infections. The compound's efficacy and mechanism of action have been subjects of extensive research, particularly in the context of its pharmacodynamic properties.

Source and Classification

ACT-387042 was developed by scientists at Actavis, now part of Teva Pharmaceutical Industries. It is classified as a bacterial topoisomerase inhibitor, which is a category of antibiotics that interfere with the action of topoisomerases—enzymes critical for DNA replication and repair in bacteria. This classification places ACT-387042 alongside other notable antibiotics that target similar pathways, enhancing its potential for therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of ACT-387042 involves multi-step chemical reactions that require precise control over reaction conditions to ensure high yield and purity. The synthetic route typically includes:

  1. Initial Reactants: The synthesis begins with commercially available starting materials.
  2. Reagents: Specific reagents are used to facilitate various reactions such as alkylation, acylation, or cyclization.
  3. Purification: Intermediate products are purified using techniques like chromatography to isolate the desired compound.
Molecular Structure Analysis

Structure and Data

ACT-387042 has a unique molecular structure characterized by the following features:

  • Molecular Formula: C₁₇H₁₈N₄O₃S
  • Molecular Weight: Approximately 358.42 g/mol
  • Structural Characteristics: The compound contains a sulfonamide group, which is instrumental in its biological activity. Its three-dimensional conformation allows optimal interaction with bacterial topoisomerases.

The structure can be represented using standard chemical notation, highlighting functional groups that contribute to its mechanism of action.

Chemical Reactions Analysis

Reactions and Technical Details

ACT-387042 undergoes several key chemical reactions during its interaction with bacterial cells:

  1. Enzyme Inhibition: The primary reaction involves binding to bacterial topoisomerase enzymes, preventing them from performing their function in DNA replication.
  2. Cellular Uptake: The compound's lipophilicity facilitates its penetration through bacterial cell membranes, enhancing its efficacy.
  3. Metabolic Stability: Studies indicate that ACT-387042 exhibits stability against metabolic degradation, allowing sustained antibacterial activity.

These reactions are critical for understanding how ACT-387042 functions at a molecular level and contribute to its therapeutic potential.

Mechanism of Action

Process and Data

The mechanism of action of ACT-387042 involves:

  1. Binding to Topoisomerase: The compound binds to the active site of bacterial topoisomerase II (DNA gyrase), inhibiting its ability to cut and rejoin DNA strands.
  2. Induction of DNA Damage: This inhibition leads to the accumulation of double-strand breaks in bacterial DNA, ultimately resulting in cell death.
  3. Broad-Spectrum Activity: Due to its mechanism, ACT-387042 is effective against a wide range of bacterial pathogens, including resistant strains.

Pharmacodynamic studies have demonstrated that the compound exerts potent antibacterial effects even at low concentrations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ACT-387042 exhibits several important physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Typically falls within a specific range indicative of purity and crystalline form.

These properties are essential for formulation development and influence the compound's bioavailability and pharmacokinetics.

Applications

Scientific Uses

ACT-387042 has several promising applications in scientific research:

  1. Antibiotic Development: As a novel antibiotic candidate, it is being investigated for use against multi-drug resistant bacterial infections.
  2. Pharmacological Studies: Researchers are exploring its mechanism further to enhance efficacy against specific pathogens.
  3. Combination Therapy: There is potential for ACT-387042 to be used in combination with other antibiotics to improve treatment outcomes in resistant infections.

Properties

CAS Number

1229514-11-7

Product Name

ACT-387042

IUPAC Name

(S)-1-((2S,5R)-5-(((6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazin-3-yl)methyl)amino)tetrahydro-2H-pyran-2-yl)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethan-1-ol

Molecular Formula

C23H26FN5O4S

Molecular Weight

487.5504

InChI

InChI=1S/C23H26FN5O4S/c1-31-21-5-3-17-22(27-21)15(16(24)11-26-17)9-18(30)19-4-2-13(12-33-19)25-10-14-8-20-23(29-28-14)32-6-7-34-20/h3,5,8,11,13,18-19,25,30H,2,4,6-7,9-10,12H2,1H3/t13-,18+,19+/m1/s1

InChI Key

JYSPYEGADQXZPH-VMDGZTHMSA-N

SMILES

O[C@H]([C@@H]1CC[C@@H](NCC2=CC(SCCO3)=C3N=N2)CO1)CC4=C(N=C(OC)C=C5)C5=NC=C4F

Solubility

Soluble in DMSO

Synonyms

ACT-387042; ACT-387042; ACT387042.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.